molecular formula C19H19ClN4O2 B2973178 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 2034524-57-5

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B2973178
CAS No.: 2034524-57-5
M. Wt: 370.84
InChI Key: SFMXVDNGZFBXHB-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a complex organic compound often explored in pharmaceutical and biochemical research due to its potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis involving key intermediates. Typically, starting from 3-chloropyridine, a nucleophilic substitution reaction introduces the piperidine moiety, followed by the formation of the imidazo[1,2-a]pyridine ring through cyclization reactions under controlled conditions. Industrial Production Methods: Large-scale production necessitates efficient and scalable methods, often employing optimized reaction conditions, catalysts, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various reactions including:

  • Oxidation: This reaction may involve the functional groups present in the compound.

  • Reduction: Modifications on the pyridine and piperidine rings.

  • Substitution: Halide substitution can be common due to the presence of the chloropyridine ring. Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) are frequently used. Major Products Formed: Products vary depending on the reaction but often include modified analogs of the parent compound, which are then studied for improved or diversified activity.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules. Biology: Examined for its interactions with biological macromolecules. Medicine: Potential therapeutic agent, with ongoing research into its efficacy and safety. Industry: Applied in the development of new materials or chemical processes.

Mechanism of Action

The compound likely exerts its effects by binding to specific molecular targets, altering biological pathways. The exact pathways and targets can vary but may include key enzymes or receptors crucial to the therapeutic areas being studied.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as other piperidinyl or pyridinyl derivatives, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone may offer unique bioactivity or improved pharmacokinetic properties, making it a subject of extensive research.

Similar Compounds

  • 4-Pyridinyl-piperidines

  • Imidazo[1,2-a]pyridines

  • Chloropyridine derivatives

This gives you a comprehensive overview

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-13-18(24-9-3-2-4-17(24)22-13)19(25)23-10-6-14(7-11-23)26-16-5-8-21-12-15(16)20/h2-5,8-9,12,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMXVDNGZFBXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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